(R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is a chemical compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for diverse experimental and industrial applications.
This compound falls under the category of trifluoromethylated heterocycles, specifically pyrimidines, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of (R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride typically involves multiple steps:
Industrial production may utilize continuous flow reactors to optimize reaction conditions, enhance yields, and reduce costs. This allows for better control over temperature, pressure, and catalyst concentration during synthesis.
The molecular formula of (R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is , with a molecular weight of 227.61 g/mol. Its IUPAC name is (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride.
(R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride can undergo various chemical reactions:
The major products from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.
The mechanism of action for (R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound may inhibit enzyme activity or block receptor signaling, leading to various physiological effects .
(R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride is typically characterized by:
Key chemical properties include:
The melting point, boiling point, and other specific physical constants may vary based on purity and specific synthesis methods employed but are essential for characterizing the compound's behavior in different environments.
(R)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride has garnered interest in several scientific domains:
The synthesis of enantiomerically pure (R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine presents significant challenges due to the need for precise stereocontrol and compatibility with the electron-deficient pyrimidine ring. Two principal methodologies have emerged as industrially viable routes: biocatalytic transamination and transition metal-catalyzed asymmetric hydrogenation.
Biocatalytic approaches leverage engineered transaminases to achieve high stereoselectivity. Engineered variants of Vibrio fluvialis transaminase (e.g., modified at residue positions affecting substrate binding pockets) enable the amination of 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanone with isopropylamine as the amino donor. These mutants achieve >99% enantiomeric excess (ee) for the (R)-enantiomer under optimized conditions (pH 7.5–8.5, 30–35°C) [9]. The reaction tolerates moderate organic cosolvents (e.g., 20% DMSO), facilitating substrate solubility while maintaining enzyme activity.
Iridium-catalyzed asymmetric hydrogenation provides a complementary chemical route. Chiral Ir complexes with ferrocene-based phosphine-thiourea ligands (e.g., L6) catalyze the reduction of the corresponding enamine precursor. Critical modifications include:
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Method | Catalyst/Enzyme | Optimal Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Biocatalytic Transamination | Engineered V. fluvialis | pH 7.5–8.5, 30°C, 20% DMSO | >99% (R) | 70–85 | Solvent tolerance; no metal residues |
Ir-Catalyzed Hydrogenation | Ir/L6 complex | Toluene/dioxane, H₂ (2 MPa) | 98% (R) | 93 | Scalable (S/C = 1,500); solvent-switchable stereoselectivity |
Functionalization of the trifluoromethylpyrimidine scaffold requires strategic navigation of its inherent electronic constraints and chemoselectivity challenges. The strong electron-withdrawing nature of the -CF₃ group deactivates the ring toward electrophilic substitution while enhancing susceptibility to nucleophilic attack at specific positions.
Nucleophilic Aromatic Substitution (SₙAr) serves as the cornerstone for introducing amine-containing side chains. Key advances include:
Transition metal-catalyzed cross-coupling faces limitations due to catalyst poisoning by the pyrimidine nitrogen. Recent innovations address this via:
Table 2: Functionalization Strategies for Trifluoromethylpyrimidine Systems
Strategy | Reagents/Conditions | Key Intermediate | Yield Range | Application Scope |
---|---|---|---|---|
SₙAr | Cs₂CO₃, KI, acetone, 25°C | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | 62–71% | Ether-linked pharmacophores |
Directed ortho-metalation | BF₃·OEt₂/Mg-amide bases, −78°C | C5-functionalized pyrimidines | 50–75% | Halogenation, alkylation |
Deconstruction-reconstruction | 1) PhBr, 2) Amidines/H₂O | Azoles, substituted pyrimidines | 45–82% | Ring diversification; late-stage editing |
Conversion of the free base (R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine to its hydrochloride salt is critical for enhancing physicochemical stability, crystallinity, and bioavailability. Optimal salt formation protocols balance solubility, particle morphology, and chiral integrity preservation.
Solvent systems for acidification require precise water control:
Crystallization optimization focuses on controlling particle size distribution and eliminating residual solvents:
Table 3: Hydrochloride Salt Crystallization Conditions and Outcomes
Method | Conditions | Particle Morphology | Residual Solvent (ppm) | Chiral Purity Retention |
---|---|---|---|---|
Anhydrous Ethereal HCl | 0–5°C, Et₂O, rapid addition | Amorphous aggregates | Ethanol: 1,500–2,000 | 97–99% |
HCl/i-PrOH | 60°C → −20°C, slow cooling | Plate-like crystals | Isopropanol: 800–1,200 | >99% |
Antisolvent (MTBE) | Aqueous EtOH + MTBE, 25°C | Needles | Ethanol: <500 | 98–99% |
Comprehensive Compound Table
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1